タキシフォリン 7-O-ラムノシド

概要

説明

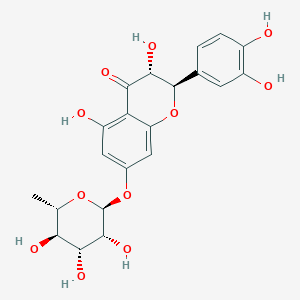

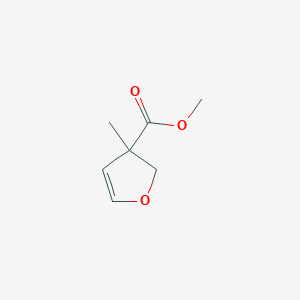

Taxifolin 7-O-rhamnoside, also known as Taxifolin 7-O-α-L-rhamnoside, is a flavonoid isolated from Hypericum japonicum . It shows antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) .

Molecular Structure Analysis

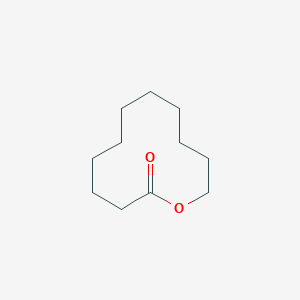

The molecular formula of Taxifolin 7-O-rhamnoside is C21H22O11 . The molecular weight is 450.39 . The chemical structure is consistent with the structure identified through H-NMR .Chemical Reactions Analysis

Taxifolin can be produced from astilbin by fungal biotransformation . A fungal strain, Aspergillus fumigatus SQH4, was isolated to achieve the deglycosylation reaction .Physical And Chemical Properties Analysis

Taxifolin 7-O-rhamnoside is a solid, off-white to light yellow in color . It is soluble in DMSO (70 mg/mL) and water (14 mg/mL) . It should be stored at 4°C and protected from light .科学的研究の応用

抗酸化特性

タキシフォリンは、元々ダグラスファーの木の樹皮から単離されたフラボノイド化合物です . これは、優れた抗酸化活性を持つ強力な抗酸化物質です . その抗酸化能力は、一般的なフラボノイドよりも優れています .

抗炎症活性

タキシフォリンは、抗炎症作用があることが発見されています . これは、免疫システムに関連する病気の治療に使用できます .

抗菌活性

タキシフォリンは、抗菌作用も示します . これは、市販の製剤に使用されており、幅広い健康増進効果により、栄養士や医薬品化学者の関心を集めています .

神経保護効果

タキシフォリン 7-O-ラムノシドは、フェノール性酸である桂皮酸とフェルラ酸で 7-O-エステルハイブリッドに合成されています . これらの化合物は、マウス海馬ニューロン HT22 細胞モデルにおいて、オキシトシン、フェロトーシス、および ATP に対する神経保護効果を示しました .

抗ウイルス活性

タキシフォリン 7-O-ラムノシドが単離されている植物である、セイヨウオトギリソウ・クートシェンセ・レブは、抗ウイルス機能のために伝統的な治療法で使用されてきました <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16"

作用機序

Target of Action

Taxifolin 7-O-rhamnoside, a flavonoid isolated from Hypericum japonicum, has been found to exhibit antibacterial activity against clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) . The primary target of this compound is the bacterial cells of MRSA, a type of bacteria that has developed resistance to many antibiotics.

Mode of Action

It is known that flavonoids, the class of compounds to which taxifolin 7-o-rhamnoside belongs, often exert their effects by interacting with proteins or enzymes within the target cells . These interactions can alter the function of the target, leading to changes in cellular processes and ultimately resulting in the observed antibacterial effects .

Biochemical Pathways

It has been suggested that the compound’s antibacterial activity may be related to its ability to interfere with bacterial cell wall synthesis or protein production . Additionally, flavonoids are known to have antioxidant properties, and they may exert their effects through pathways related to oxidative stress .

Pharmacokinetics

Flavonoids in general are known to have variable bioavailability due to factors such as their degree of glycosylation, the presence of other dietary components, and individual differences in metabolism .

Result of Action

The primary result of the action of Taxifolin 7-O-rhamnoside is its antibacterial effect against MRSA . This can lead to a reduction in bacterial load and potentially contribute to the resolution of infections caused by this pathogen.

Action Environment

The action of Taxifolin 7-O-rhamnoside can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and activity of the compound . Additionally, the presence of other compounds, such as those found in the diet or produced by the body, can influence the absorption and metabolism of Taxifolin 7-O-rhamnoside, thereby affecting its bioavailability and efficacy .

Safety and Hazards

将来の方向性

Taxifolin has been widely used as a multifunctional food additive due to its broad range of health-promoting effects . Future research will focus on optimization of the culture conditions for fungal growth to increase the biomass yield, which should further improve the taxifolin yield . This provides a potential alternative method for large-scale taxifolin production, with potential applications in the food industry .

特性

IUPAC Name |

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17-25,27-29H,1H3/t7-,15-,17+,18-,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNGAZJABJOAMSW-FHXNIQKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)O[C@@H]([C@H](C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3S,5R)-2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B161960.png)

![3-[(1H-Pyrrole-2-carbonyl)-amino]propionic acid](/img/structure/B161969.png)

![[(2S,3R,4S,5R,6S)-6-[(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-methyloxan-3-yl] acetate](/img/structure/B161994.png)